2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide
Description
This compound belongs to the [1,3]dioxolo[4,5-g]quinoline family, characterized by a fused bicyclic system combining a dioxolane ring with a quinoline backbone. The structure features a tosyl (p-toluenesulfonyl) group at position 7 and an acetamide moiety linked to an m-tolyl (meta-methylphenyl) substituent at position 2. Its synthesis likely follows a multi-step pathway involving the iodination of ethyl 8-(aryl)-[1,3]dioxolo[4,5-g]quinolone-7-carboxylate derivatives, as described in analogous procedures . The tosyl group enhances electrophilicity and stability, while the m-tolyl acetamide may influence solubility and target-binding specificity.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[7-(4-methylphenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6S/c1-16-6-8-19(9-7-16)35(31,32)24-13-28(14-25(29)27-18-5-3-4-17(2)10-18)21-12-23-22(33-15-34-23)11-20(21)26(24)30/h3-13H,14-15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIRPLUBKGHCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide generally begins with the preparation of the quinoline scaffold. The quinoline core is typically synthesized via the Skraup synthesis or its modifications. Subsequently, the dioxolo group is introduced through the appropriate cyclization reactions. The tosylation of the quinoline derivative is performed using tosyl chloride in the presence of a base such as pyridine. Finally, the acetamide linkage is formed through the reaction of the tosylated intermediate with m-tolylamine and acetic anhydride under controlled temperature conditions.
Industrial Production Methods: : Industrial synthesis of this compound would likely employ optimized versions of the above synthetic routes. The process might involve continuous flow reactions, automated synthesis machines, and large-scale reactors to ensure efficient and high-yield production. The use of catalysts and green chemistry principles could be emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: : 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: : The compound may be oxidized to introduce additional functional groups or to form higher oxidation state derivatives.
Reduction: : Reduction reactions could be used to modify the quinoline core or other functional groups.
Substitution: : Nucleophilic substitution reactions may occur at various positions on the quinoline ring or the acetamide moiety.
Cyclization: : Intramolecular cyclization reactions could potentially yield novel fused ring systems.
Common Reagents and Conditions: : Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, nucleophiles like ammonia or amines, and bases such as sodium hydroxide.
Major Products: : The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.
Scientific Research Applications
Scientific Research Applications of 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide
This compound is a quinoline derivative with a dioxolo structure and an acetamide moiety. It has the molecular weight of 490.5 and the CAS number 902585-36-8 . The compound's IUPAC name is N-(3-methylphenyl)-2-[7-(4-methylphenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide.
Chemistry
This compound is interesting for research in organic synthesis and reaction mechanisms. Its synthesis and reactions can provide insights into the behavior of complex quinoline derivatives.
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally starts with the preparation of the quinoline scaffold, typically synthesized via the Skraup synthesis or its modifications. Subsequently, the dioxolo group is introduced through cyclization reactions. The tosylation of the quinoline derivative is performed using tosyl chloride in the presence of a base such as pyridine. Finally, the acetamide linkage is formed through the reaction of the tosylated intermediate with m-tolylamine and acetic anhydride under controlled temperature conditions.
Types of Reactions
this compound can undergo various chemical reactions:
- Oxidation : The compound may be oxidized to introduce additional functional groups or to form higher oxidation state derivatives.
- Reduction : Reduction reactions could be used to modify the quinoline core or other functional groups.
- Substitution : Nucleophilic substitution reactions may occur at various positions on the quinoline ring or the acetamide moiety.
- Cyclization : Intramolecular cyclization reactions could potentially yield novel fused ring systems.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, nucleophiles like ammonia or amines, and bases such as sodium hydroxide.
Biology and Medicine
This compound could be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its structural features suggest it might interact with biological targets in unique ways, making it a candidate for drug development.
Industry
In the industrial sector, this compound could find applications in the development of advanced materials, such as organic semiconductors or photoluminescent materials, due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism by which 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide exerts its effects is largely dependent on its interactions with molecular targets. In a biological context, it may inhibit specific enzymes or receptors, leading to its observed effects. For example, it might bind to DNA intercalation sites or interact with protein active sites, disrupting normal cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The table below highlights key structural and functional differences between the target compound and related analogs:
Key Differentiators
- Core Heterocycle: The quinoline backbone in the target compound differs from chromenone () or quinazoline () cores, altering electronic properties and binding modes.
- Substituent Effects : The tosyl group provides strong electron-withdrawing effects, contrasting with oxadiazole (electron-deficient) or methoxy (electron-donating) groups in analogs.
- Synthetic Accessibility: Iodination routes (target compound) are less common than condensation/cyclization methods (chromenones, quinazolines), impacting scalability .
Q & A
Q. Q1: What are the key considerations for designing a multi-step synthetic route for this compound?
Methodological Answer: Synthesis of this compound requires careful planning due to its fused dioxoloquinoline core, tosyl group, and m-tolyl acetamide substituents. Key steps include:
- Core Formation : The quinoline-dioxane system (e.g., via cyclization of substituted anilines with diols under acidic conditions) .
- Functionalization : Tosyl group introduction (e.g., sulfonylation at the 7-position using p-toluenesulfonyl chloride in anhydrous DCM with a base like triethylamine) .
- Acetamide Coupling : Reaction of the intermediate amine with m-tolyl acetyl chloride under Schotten-Baumann conditions .
Critical factors: solvent polarity (e.g., DMF for polar intermediates), temperature control (0–5°C for sulfonylation), and purification via column chromatography or recrystallization .
Q. Q2: How can researchers confirm the structural integrity of this compound after synthesis?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Peaks for the tosyl methyl group (~2.4 ppm), m-tolyl aromatic protons (6.7–7.2 ppm), and dioxane protons (4.2–4.5 ppm) .
- ¹³C NMR : Carbonyl signals (170–175 ppm for acetamide, 165–170 ppm for quinolinone) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and substituent positions .
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity data (e.g., varying IC₅₀ values in kinase assays) may arise from:
- Purity : Validate compound purity (>95%) via HPLC (C18 column, gradient elution with MeCN/H₂O) .
- Assay Conditions : Standardize protocols (e.g., ATP concentration, incubation time) to minimize variability .
- Structural Analog Comparison : Compare activity with derivatives (e.g., replacing m-tolyl with fluorophenyl) to isolate substituent effects .
Example: If conflicting cytotoxicity data exist, perform dose-response curves across multiple cell lines (e.g., HeLa, MCF-7) with controls for apoptosis vs. necrosis .
Q. Q4: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve solubility. LogP calculations (e.g., using MarvinSketch) guide substituent selection .
- Metabolic Stability : Assess microsomal stability (rat/human liver microsomes) and identify vulnerable sites (e.g., ester hydrolysis in the dioxane ring) .
- Prodrug Design : Mask the acetamide as a tert-butyl carbamate to enhance oral bioavailability .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets (e.g., topoisomerase II) while minimizing off-target interactions .
Q. Q5: How can researchers investigate the mechanism of action using chemical biology tools?
Methodological Answer:
- Photoaffinity Labeling : Incorporate a diazirine moiety into the acetamide group to crosslink with target proteins, followed by pull-down assays and LC-MS/MS identification .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with putative targets (e.g., DNA gyrase) .
- CRISPR-Cas9 Knockout Screens : Identify resistance-conferring gene deletions in cancer cell lines to pinpoint pathways affected by the compound .
Data Analysis and Interpretation
Q. Q6: How should researchers analyze conflicting spectral data during structural elucidation?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., dioxane vs. quinoline protons) .
- Isotopic Labeling : Use ¹³C-labeled intermediates to trace carbon connectivity in ambiguous regions .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., dioxinoquinoline derivatives in and ) to assign peaks .
Q. Q7: What computational methods are effective for predicting SAR (Structure-Activity Relationships)?
Methodological Answer:
- QSAR Modeling : Use MOE or Schrodinger to correlate substituent properties (e.g., Hammett σ values for the m-tolyl group) with bioactivity .
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) to identify critical hydrogen bonds or steric clashes .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for derivatives with modified tosyl groups .
Experimental Design for Biological Studies
Q. Q8: How to design a high-throughput screening (HTS) assay for this compound’s anticancer potential?
Methodological Answer:
- Cell Panel : Include diverse cancer types (e.g., leukemia, solid tumors) and non-cancerous controls (e.g., HEK293) .
- Endpoint Assays :
- MTT/PrestoBlue for viability.
- Annexin V/PI for apoptosis/necrosis differentiation .
- Secondary Validation : Confirm hits via clonogenic assays and Western blotting for apoptosis markers (e.g., cleaved PARP) .
Q. Q9: What in vitro models best predict in vivo efficacy for neurodegenerative targets?
Methodological Answer:
- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) .
- Neuronal Models : Differentiated SH-SY5Y cells or iPSC-derived neurons treated with amyloid-β or tau aggregates .
- Mitochondrial Toxicity : Measure oxygen consumption rate (OCR) via Seahorse XF Analyzer .
Handling Contradictory Data
Q. Q10: How to address discrepancies in synthetic yields reported across studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
